molecular formula C4H7BrO3 B6162673 methyl (2R)-2-bromo-3-hydroxypropanoate CAS No. 1609168-44-6

methyl (2R)-2-bromo-3-hydroxypropanoate

Cat. No.: B6162673
CAS No.: 1609168-44-6
M. Wt: 183.00 g/mol
InChI Key: GVXAFLUDYYQGCG-GSVOUGTGSA-N
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Description

Methyl (2R)-2-bromo-3-hydroxypropanoate is an organic compound with the molecular formula C4H7BrO3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in organic synthesis due to its functional groups, which include a bromine atom, a hydroxyl group, and an ester group. These functional groups make it a versatile intermediate in various chemical reactions.

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to its interaction with biological systems. This could involve binding to specific receptors, inhibition of certain pathways, etc .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first aid measures .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and predictions about how the compound might be used in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2R)-2-bromo-3-hydroxypropanoate can be synthesized through several methods. One common approach involves the bromination of methyl (2R)-3-hydroxypropanoate. This reaction typically uses a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures to control the regioselectivity and stereoselectivity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-bromo-3-hydroxypropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.

    Oxidation: Conducted under mild conditions to prevent over-oxidation, often at room temperature.

    Reduction: Performed under anhydrous conditions to avoid side reactions with water.

Major Products Formed

    Nucleophilic Substitution: Formation of methyl (2R)-3-hydroxypropanoate derivatives.

    Oxidation: Formation of methyl (2R)-2-bromo-3-oxopropanoate.

    Reduction: Formation of methyl (2R)-2-bromo-3-hydroxypropanol.

Scientific Research Applications

Methyl (2R)-2-bromo-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and as a building block for the synthesis of polymers and other materials.

Comparison with Similar Compounds

Methyl (2R)-2-bromo-3-hydroxypropanoate can be compared with other similar compounds, such as:

    Methyl (2S)-2-bromo-3-hydroxypropanoate: The enantiomer of the compound, which may exhibit different biological activity due to its chiral nature.

    Methyl 3-bromo-2-hydroxypropanoate: A regioisomer with the bromine and hydroxyl groups in different positions, leading to different reactivity and applications.

    Methyl 2-bromo-3-oxopropanoate: An oxidized derivative with a carbonyl group, used in different synthetic pathways.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which make it a valuable intermediate in various chemical and biochemical processes.

Properties

CAS No.

1609168-44-6

Molecular Formula

C4H7BrO3

Molecular Weight

183.00 g/mol

IUPAC Name

methyl (2R)-2-bromo-3-hydroxypropanoate

InChI

InChI=1S/C4H7BrO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3/t3-/m1/s1

InChI Key

GVXAFLUDYYQGCG-GSVOUGTGSA-N

Isomeric SMILES

COC(=O)[C@@H](CO)Br

Canonical SMILES

COC(=O)C(CO)Br

Purity

95

Origin of Product

United States

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